molecular formula C20H18N2O3 B15081890 3-[1-(benzoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid

3-[1-(benzoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B15081890
M. Wt: 334.4 g/mol
InChI Key: DEHAKGIXOCLKJJ-UHFFFAOYSA-N
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Description

3-[1-(Benzoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid is a synthetic organic compound with the molecular formula C20H18N2O3 It is characterized by the presence of a benzoylamino group attached to a pyrrole ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(benzoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common method starts with the condensation of benzoylglycine with 3,4-dimethoxybenzaldehyde to form an azlactone intermediate. This intermediate is then hydrolyzed and reduced using Raney alloy in an alkaline medium to yield 3-(3,4-dimethoxyphenyl)-2-(benzoylamino)propanoic acid. The final step involves the removal of protective groups using hydrobromic acid followed by treatment with aqueous ammonia to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Benzoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The benzoylamino and pyrrole groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[1-(benzoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid is not well-documented. it is likely to interact with specific molecular targets and pathways based on its chemical structure. The benzoylamino and pyrrole groups may facilitate binding to proteins or enzymes, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(1-Naphthyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid
  • 3-[1-(2-Methoxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid
  • 3-(5-Phenylisoxazol-3-yl)propanoic acid
  • 3-(3-Chloroisoxazol-5-yl)propanoic acid
  • 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid

Uniqueness

3-[1-(Benzoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzoylamino and pyrrole groups allows for diverse reactivity and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

3-(1-benzamido-5-phenylpyrrol-2-yl)propanoic acid

InChI

InChI=1S/C20H18N2O3/c23-19(24)14-12-17-11-13-18(15-7-3-1-4-8-15)22(17)21-20(25)16-9-5-2-6-10-16/h1-11,13H,12,14H2,(H,21,25)(H,23,24)

InChI Key

DEHAKGIXOCLKJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(N2NC(=O)C3=CC=CC=C3)CCC(=O)O

Origin of Product

United States

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